2-Propenoicacid,3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-,ethylester(9CI) 2-Propenoicacid,3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-,ethylester(9CI)
Brand Name: Vulcanchem
CAS No.: 153457-35-3
VCID: VC0138534
InChI: InChI=1S/C13H12N2O4/c1-2-19-10(16)6-5-9-11(17)8-4-3-7-14-12(8)15-13(9)18/h3-7H,2H2,1H3,(H2,14,15,17,18)
SMILES: CCOC(=O)C=CC1=C(NC2=C(C1=O)C=CC=N2)O
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol

2-Propenoicacid,3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-,ethylester(9CI)

CAS No.: 153457-35-3

Main Products

VCID: VC0138534

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

2-Propenoicacid,3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-,ethylester(9CI) - 153457-35-3

CAS No. 153457-35-3
Product Name 2-Propenoicacid,3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-,ethylester(9CI)
Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
IUPAC Name ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate
Standard InChI InChI=1S/C13H12N2O4/c1-2-19-10(16)6-5-9-11(17)8-4-3-7-14-12(8)15-13(9)18/h3-7H,2H2,1H3,(H2,14,15,17,18)
Standard InChIKey VOALKJSSGCATMY-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)C=CC1=C(NC2=C(C1=O)C=CC=N2)O
SMILES CCOC(=O)C=CC1=C(NC2=C(C1=O)C=CC=N2)O
Canonical SMILES CCOC(=O)C=CC1=C(NC2=C(C1=O)C=CC=N2)O
Synonyms 2-Propenoicacid,3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-,ethylester(9CI)
PubChem Compound 4177309
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator